molecular formula C21H26N4O8S B194763 Camostat mesylate CAS No. 59721-29-8

Camostat mesylate

カタログ番号 B194763
CAS番号: 59721-29-8
分子量: 494.5 g/mol
InChIキー: FSEKIHNIDBATFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Camostat Mesylate, also known as Foipan or FOY-305, is a synthetic serine protease inhibitor . It was first approved in Japan in January 2006 . It has been used to treat chronic pancreatitis and drug-induced lung injury . It is also being investigated as a potential treatment for COVID-19 .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N4O5 . The molecular weight is 398.4125 . For a more detailed molecular structure, you may refer to resources like DrugBank .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 494.52 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

科学的研究の応用

  • COVID-19 Treatment : Camostat mesylate, an oral serine protease inhibitor, has been used to treat chronic pancreatitis and reflux esophagitis. It has been reported to inhibit the infection of cells by SARS-CoV-2 by inhibiting type II transmembrane serine protease (Kitagawa et al., 2021). Furthermore, it has been studied for its potential in reducing the severity of COVID-19 sepsis and is currently under investigation for effectiveness in COVID-19 patients (Hofmann-Winkler et al., 2020).

  • Inhibiting Viral Entry : Studies have shown that this compound can prevent SARS-CoV-2, the virus causing COVID-19, from entering human cells, highlighting its potential as a treatment strategy (Kupferschmidt, 2020).

  • Drug-Drug Interaction Risks : Research indicates a low risk of this compound and its metabolite GBPA acting as perpetrators of pharmacokinetic drug-drug interactions with co-administered drugs, which is important for its safe application in treating illnesses (Weiss, Bajraktari-Sylejmani, & Haefeli, 2021).

  • Treatment of Recessive Dystrophic Epidermolysis Bullosa : this compound demonstrated effectiveness in inhibiting blister formation in recessive dystrophic epidermolysis bullosa, supporting the hypothesis that serine protease is closely related to blistering in this disease (Ikeda et al., 1988).

  • Reducing Meal Size and Prolonging Intervals : It has been found that this compound releases endogenous cholecystokinin, reducing cumulative food intake by decreasing meal size and prolonging intermeal intervals (Lateef, Washington, & Sayegh, 2011).

  • Reduction of Urinary Albumin Excretion : this compound showed a protective effect on diabetic nephropathy by reducing urinary albumin excretion in diabetic rats, suggesting its potential application in treating this condition (Ikeda & Hoshino, 1996).

作用機序

Camostat Mesylate works by inhibiting the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell . In the case of chronic pancreatitis, it may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release .

将来の方向性

Camostat Mesylate is being investigated for multiple indications including the treatment of COVID-19 . Although some studies did not show clinical benefit in patients with mild to moderate COVID-19, further clinical studies for high-risk patients are needed .

生化学分析

Biochemical Properties

Camostat mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also attenuates airway epithelial sodium channel (ENaC) function by inhibiting channel-activating proteases (CAPs) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1) by monocytes . It also inhibits the activity of pancreatic stellate cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms a long-lived covalent inhibitory state with TMPRSS2, which precedes the formation of a Michaelis complex (MC) state . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound did not improve clinical outcomes in patients with COVID-19, compared to placebo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the model predicts that for camostat 200 mg dosed four times daily, 90% inhibition of TMPRSS2 is predicted to occur but with only about 40% viral entry inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. After administration, this compound is rapidly converted to the active metabolite GBPA (4-(4-guanidinobenzoyloxy) phenylacetic acid, FOY-251) by carboxylesterase .

特性

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEKIHNIDBATFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020238
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59721-29-8
Record name Camostat mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat mesylate
Reactant of Route 2
Reactant of Route 2
Camostat mesylate
Reactant of Route 3
Reactant of Route 3
Camostat mesylate
Reactant of Route 4
Camostat mesylate
Reactant of Route 5
Reactant of Route 5
Camostat mesylate
Reactant of Route 6
Reactant of Route 6
Camostat mesylate

Q & A

Q1: What is Camostat Mesylate's primary mechanism of action?

A1: this compound is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].

Q2: How does this compound inhibit TMPRSS2?

A2: this compound is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.

Q3: What are the downstream effects of this compound inhibiting TMPRSS2?

A3: By inhibiting TMPRSS2, this compound prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.

Q4: Does this compound target other proteases besides TMPRSS2?

A4: Yes, this compound exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.

Q5: What is the role of GBPA, a metabolite of this compound, in its antiviral activity?

A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of this compound and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved this compound doses, suggesting it contributes to the overall antiviral effect [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.

Q7: Does this compound exhibit any catalytic properties itself?

A7: this compound is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.

Q8: Beyond antiviral applications, what other therapeutic uses are being explored for this compound?

A9: Due to its serine protease inhibition, this compound is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].

Q9: Have computational chemistry methods been used to study this compound?

A10: Yes, molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.

Q10: Are there structure-activity relationship (SAR) studies for this compound analogs?

A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of this compound, like its derivative FOY-251, for improving stability or targeting specific applications [, ].

Q11: What are the typical formulation strategies for this compound?

A12: This compound is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: this compound undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].

Q13: What is the in vivo efficacy of this compound against SARS-CoV-2?

A14: Preclinical studies using mouse models of COVID-19 demonstrate that this compound can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.

Q14: Are there any clinical trials investigating the use of this compound for treating COVID-19?

A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of this compound in COVID-19 patients [, , , , , ].

Q15: What are the current strategies for delivering this compound to target tissues?

A18: Currently, oral administration is the standard route for this compound delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。